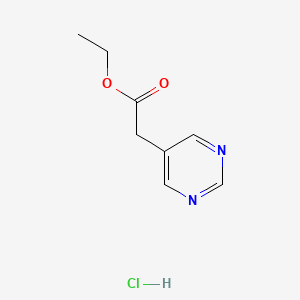
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a 2-ethylpiperidin-1-yl group and a methoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid typically involves multi-step organic reactions
Preparation of the Benzoic Acid Derivative: The starting material, often a substituted benzene, undergoes a Friedel-Crafts acylation to introduce the carboxylic acid group.
Introduction of the 2-Ethylpiperidin-1-yl Group: This step involves nucleophilic substitution, where the benzoic acid derivative reacts with 2-ethylpiperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The benzoic acid group can be reduced to a benzyl alcohol.
Substitution: The 2-ethylpiperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Piperidine derivatives are known for their pharmacological activities, including analgesic and anti-inflammatory effects.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives could find applications in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Methylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid
- 4-(2-Ethylpiperidin-1-YL)-3-(hydroxymethyl)benzoic acid
- 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzamide
Uniqueness
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid is unique due to the specific combination of its functional groups. The presence of both the 2-ethylpiperidin-1-yl and methoxymethyl groups provides distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)benzoic acid |
InChI |
InChI=1S/C16H23NO3/c1-3-14-6-4-5-9-17(14)15-8-7-12(16(18)19)10-13(15)11-20-2/h7-8,10,14H,3-6,9,11H2,1-2H3,(H,18,19) |
Clé InChI |
OGJVMNPZCTUCCP-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCN1C2=C(C=C(C=C2)C(=O)O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Di(piperidin-1-yl)-[4,5'-bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B13093391.png)

![1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide](/img/structure/B13093397.png)


![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)

![cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione](/img/structure/B13093439.png)





